molecular formula C8H8N2O2 B1425897 5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine CAS No. 1495210-42-8

5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine

Cat. No.: B1425897
CAS No.: 1495210-42-8
M. Wt: 164.16 g/mol
InChI Key: DWXOMNRYEDMYDK-UHFFFAOYSA-N
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Description

5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine is a heterocyclic compound that features a furan ring substituted with a methyl group at the 2-position and an oxazole ring substituted with an amine group at the 3-position

Scientific Research Applications

5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine has several applications in scientific research:

Safety and Hazards

The safety information for “5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 .

Future Directions

The future directions for “5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine” and similar compounds could involve further exploration of their potential uses in drug design. For instance, two molecules, 5-(pyrrol-2-yl)-2-(2-methoxyphenylamino)-1,3,4-thiadiazole and 1-(cyclopentanoyl)-4-(3-iodophenyl)-thiosemicarbazide, have been highlighted as the best candidates for the development of future drugs .

Mechanism of Action

Target of Action

It is known that similar compounds, such as 1,3,4-oxadiazole derivatives, have been extensively studied due to their diverse biological activities . These molecules can act as spacers in coordination compounds, resulting in intermolecular cooperative interactions .

Mode of Action

It is known that similar compounds, when treated with thionyl chloride, form 4-(5-aryl-2-methylfuran-3-yl)-1,2,3-thiadiazoles by the hurd–mori reaction . This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

It is known that similar compounds can act as spacers in coordination compounds, resulting in intermolecular cooperative interactions . This suggests that the compound may affect pathways related to these interactions.

Pharmacokinetics

It is known that similar compounds, such as indole derivatives, have broad-spectrum biological activities , suggesting that they may have favorable ADME properties.

Result of Action

It is known that similar compounds, such as 1,3,4-oxadiazole derivatives, have diverse biological activities . This suggests that the compound may have a range of potential effects at the molecular and cellular level.

Action Environment

It is known that the thermal stability of similar compounds increases with the increase in electron-acceptor action of substituent in phenyl ring . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylfuran with nitrile oxides, which can be generated in situ from the corresponding nitro compounds. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine is unique due to the presence of both a furan and an oxazole ring, which confer distinct electronic properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-(2-methylfuran-3-yl)-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-5-6(2-3-11-5)7-4-8(9)10-12-7/h2-4H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXOMNRYEDMYDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C2=CC(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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